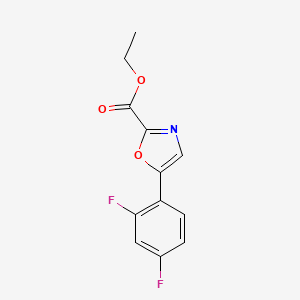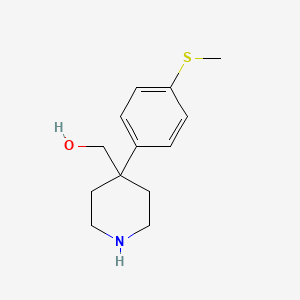
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as PTM, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of PTM includes a piperidine ring, a phenyl ring, a methylthio group, and a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques and Crystal Structures : The synthesis and crystal structure of various piperidin-4-yl methanol derivatives have been extensively studied. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and related compounds have been synthesized using specific solvents and bases, with their structures investigated through X-ray crystallography, revealing chair conformations of the piperidine ring and tetrahedral geometry around the sulfur atom (Girish et al., 2008). Similar studies have been conducted on other derivatives, providing insights into their molecular geometry and intermolecular interactions (Benakaprasad et al., 2007).
Antimicrobial and Antitubercular Activities
- Antimicrobial Properties : Piperidin-4-yl methanol derivatives have been synthesized and tested for their antimicrobial activities. For instance, a series of new molecules with potential microbial activities equivalent to fexofenidine have been developed (Ramudu et al., 2017). Additionally, some compounds have shown promising antitubercular activity against Mycobacterium tuberculosis, with one particular derivative demonstrating significant killing of intracellular bacilli in mouse bone marrow-derived macrophages (Bisht et al., 2010).
Catalytic and Synthetic Applications
- Use in Stereoselective Synthesis : These compounds have been utilized in the stereoselective synthesis of novel piperidine derivatives. For instance, the radical-mediated transformation of aziridines to piperidines has been achieved, demonstrating their utility in complex organic syntheses (Vervisch et al., 2012).
Material Science and Chemistry
- Thermal and Optical Studies : The thermal and optical properties of certain piperidin-4-yl methanol derivatives have been explored. One study examined the thermal stability of these compounds, revealing their stability in certain temperature ranges (Karthik et al., 2021).
properties
IUPAC Name |
[4-(4-methylsulfanylphenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-16-12-4-2-11(3-5-12)13(10-15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMVUDGNZKWJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2(CCNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Methylthio)phenyl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



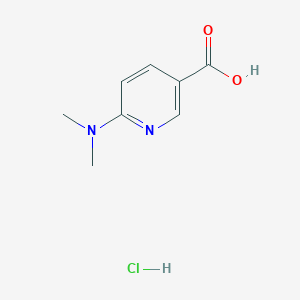

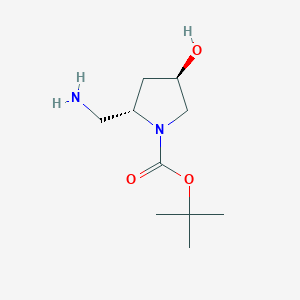
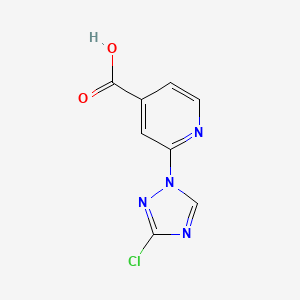
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
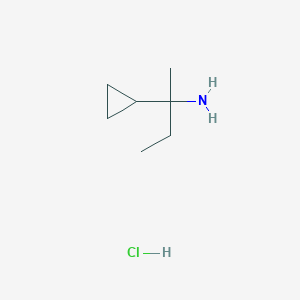
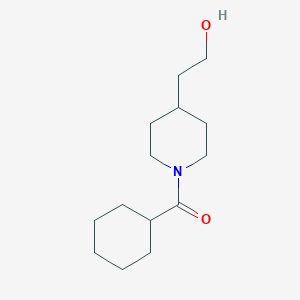
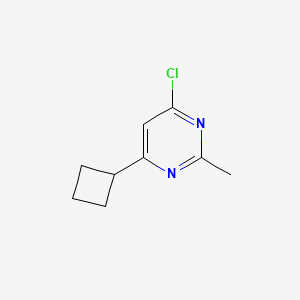
![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)
![2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B1435140.png)
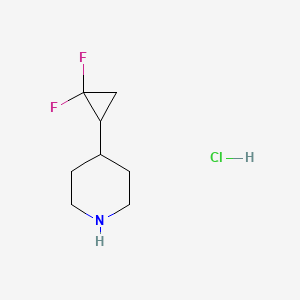
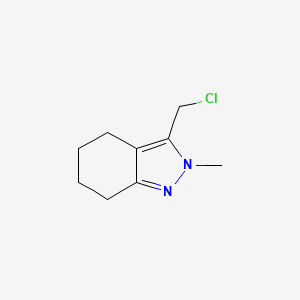
![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)
